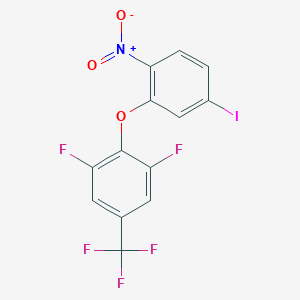
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, iodine, nitro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Nitration: Introduction of the nitro group through nitration reactions using nitric acid and sulfuric acid.
Halogenation: Introduction of fluorine and iodine atoms through halogenation reactions using appropriate halogenating agents.
Etherification: Formation of the phenoxy linkage through etherification reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens and nitro groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce new functional groups.
科学研究应用
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials or as a specialty chemical in manufacturing processes.
作用机制
The mechanism of action of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
相似化合物的比较
Similar Compounds
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene: Similar structure with a different position of the iodine atom.
1,3-Difluoro-2-(5-bromo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene: Bromine instead of iodine.
1,3-Difluoro-2-(5-iodo-2-amino-phenoxy)-5-(trifluoromethyl)benzene: Amino group instead of nitro group.
Uniqueness
The unique combination of functional groups in 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may confer distinct chemical properties, such as reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H5F5INO3 |
|---|---|
分子量 |
445.08 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-5-7(19)1-2-10(11)20(21)22/h1-5H |
InChI 键 |
RLXVWAIYZNBOCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


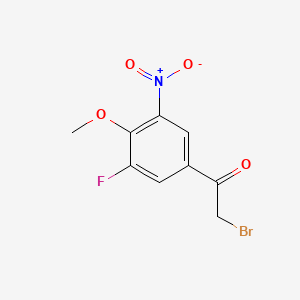
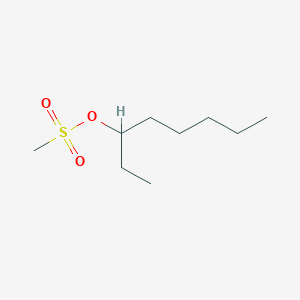
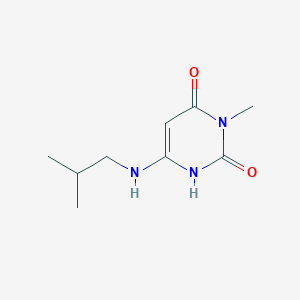


![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
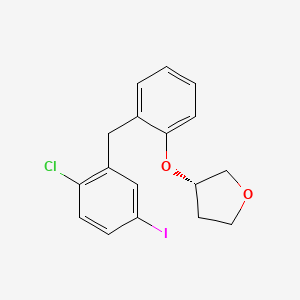

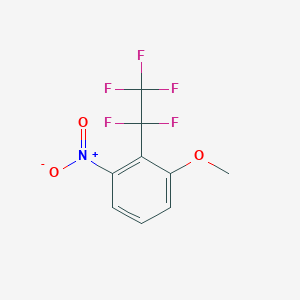
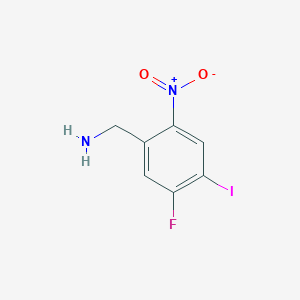
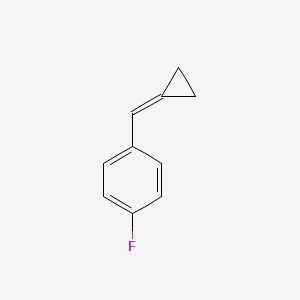

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
